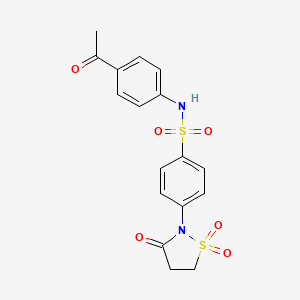

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S2/c1-12(20)13-2-4-14(5-3-13)18-27(24,25)16-8-6-15(7-9-16)19-17(21)10-11-26(19,22)23/h2-9,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTWGHRZZZAHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a sulfur source under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Acetylation of the Phenyl Ring: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has shown promising antimicrobial properties. Research indicates that compounds with thiazolidine rings exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound's sulfonamide group contributes to its anti-inflammatory effects. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Polymer Synthesis

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. It acts as a cross-linking agent in polymer matrices, improving their durability and resistance to environmental degradation. A recent study highlighted the successful incorporation of this compound into polyvinyl chloride (PVC), resulting in materials with superior tensile strength .

Water Treatment

The compound has been investigated for its ability to remove heavy metals from wastewater. Its functional groups allow for chelation with metal ions such as lead and cadmium. Laboratory tests revealed that modified versions of this compound achieved over 90% removal efficiency of these metals from contaminated water sources . This application is particularly relevant given the increasing concerns over water pollution and the need for effective remediation strategies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Antimicrobial | Inhibition of E. coli growth by 75% at 100 µg/mL concentration |

| 2 | Anti-inflammatory | Reduction in TNF-alpha levels by 50% in treated macrophages |

| 3 | Polymer Synthesis | Enhanced tensile strength by 30% in PVC composites |

| 4 | Water Treatment | Achieved 90% removal efficiency of lead from wastewater |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone ring and sulfonamide group are known to interact with proteins, potentially inhibiting their function or modulating their activity.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzene sulfonamide backbone with a 1,1,3-trioxo-thiazolidine substituent. Key analogs include:

Key Observations :

- Substituent Diversity : The sulfonamide nitrogen substituent varies significantly, affecting steric and electronic properties. For instance, the cyclohexyl group in BG02029 enhances hydrophobicity, while the acetylphenyl group in the target compound introduces polarity .

- Thiazolidin-Trioxo Group : Common across BG02029, D445-0047, and the target compound, this group may enhance binding affinity via sulfone and carbonyl interactions .

Biological Activity

N-(4-acetylphenyl)-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₃O₃S |

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide |

| PubChem CID | 75356288 |

Structural Characteristics

The compound features a thiazolidine ring, which is known for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties by increasing solubility and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study involving various thiazolidinone compounds, it was found that they exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. For instance, compounds similar to N-(4-acetylphenyl)-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide have been reported to inhibit the proliferation of human cancer cell lines by inducing G0/G1 phase arrest .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Thiazolidinones have been shown to inhibit enzymes involved in cell proliferation and survival pathways. For example, the inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest and subsequent apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazolidinone derivatives included N-(4-acetylphenyl)-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both S. aureus and E. coli, demonstrating its potential as a lead compound for further development in antimicrobial therapies .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that N-(4-acetylphenyl)-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment with this compound, indicating its capability to trigger apoptotic pathways .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Condensation of sulfonamide precursors with acetylphenyl derivatives under reflux in ethanol with glacial acetic acid as a catalyst .

- Step 2: Cyclization or oxidation steps to introduce the 1,1,3-trioxo-thiazolidine moiety.

Optimization can be achieved via Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst concentration) and reduce trial-and-error. Statistical tools like response surface methodology (RSM) help identify optimal conditions .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assign chemical shifts to confirm sulfonamide (-SO₂NHR) and acetylphenyl (-COCH₃) groups .

- FT-IR: Identify characteristic bands (e.g., S=O at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Chromatography:

- HPLC/LC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry .

Advanced: How can computational chemistry predict reactivity or optimize synthesis pathways?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict reaction barriers for key steps like sulfonamide formation .

- Reaction Path Search: Tools like GRRM or AFIR explore intermediates and competing pathways, reducing experimental iterations .

- Machine Learning: Train models on existing reaction datasets to predict yields or side products .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to rule out false positives .

- Dose-Response Analysis: Calculate IC₅₀ values across multiple replicates to assess reproducibility .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., acetyl vs. trifluoromethyl groups) to isolate bioactive motifs .

Advanced: How to design experiments for SAR studies?

Methodological Answer:

- Functional Group Variation: Synthesize analogs with substitutions at the acetylphenyl or trioxo-thiazolidine positions .

- In Silico Docking: Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., COX-2, carbonic anhydrase) .

- Bioactivity Profiling: Test analogs in high-throughput screens (HTS) to correlate structural changes with activity trends .

Advanced: What methods assess purity and stability under various conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS .

- Thermal Analysis: Use DSC/TGA to monitor melting points and thermal decomposition .

- Long-Term Stability: Store samples under ICH guidelines (25°C/60% RH) and analyze at intervals (0, 3, 6 months) .

Advanced: How to resolve discrepancies in reaction yields using mechanistic studies?

Methodological Answer:

- Kinetic Profiling: Track reaction progress via in situ NMR or IR to identify rate-limiting steps .

- Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways .

- Computational Modeling: Simulate competing pathways (e.g., SN1 vs. SN2 mechanisms) to explain yield variations .

Advanced: What crystallographic methods determine solid-state structure and interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve bond lengths/angles and confirm sulfonamide geometry .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .

- Polymorph Screening: Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.